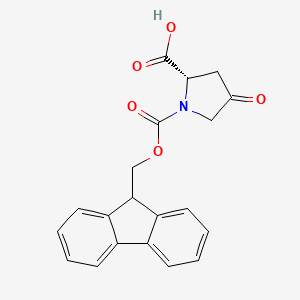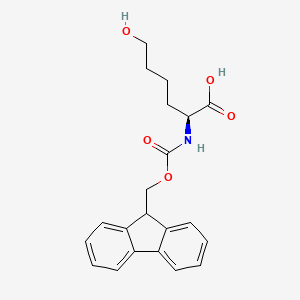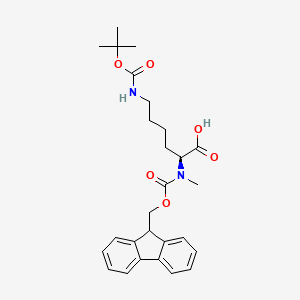
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid
Übersicht
Beschreibung
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, also known as FMBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid with a fluorenyl group and a benzyloxy group attached to the butanoic acid core. FMBA is used in various synthetic organic chemistry processes and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-D-Thr(Bzl)-OH: is primarily used in the solid-phase synthesis of peptides . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method is favored for its efficiency and the ease with which the Fmoc group can be removed under mild basic conditions without affecting the rest of the peptide chain.
Drug Development
Modified amino acids like Fmoc-D-Thr(Bzl)-OH are crucial in the development of new pharmaceuticals . They are used to create peptides that can mimic or inhibit biological processes, leading to the development of new drugs with specific actions, such as enzyme inhibitors or receptor agonists/antagonists.
Bio-Templating
The self-assembly properties of Fmoc-modified amino acids make them suitable for bio-templating applications . They can form nanostructures that serve as templates for the synthesis of complex biological structures, which can be used in tissue engineering and regenerative medicine.
Material Science
In material science, Fmoc-D-Thr(Bzl)-OH contributes to the fabrication of functional materials . Its ability to form self-assembled structures can be harnessed to create novel materials with specific properties, such as hydrogels that respond to environmental stimuli.
Catalysis
The compound’s structural features enable it to be used in catalysis . Fmoc-modified amino acids can act as catalysts in chemical reactions, potentially offering a biocompatible and environmentally friendly alternative to traditional catalysts.
Therapeutics
Fmoc-D-Thr(Bzl)-OH: plays a role in the design of therapeutic agents . Its incorporation into peptides can lead to the creation of molecules with therapeutic properties, such as antimicrobial peptides that can serve as alternatives to conventional antibiotics.
Optical Applications
Due to the inherent aromaticity of the Fmoc group, Fmoc-D-Thr(Bzl)-OH can be used in optical applications . It can be part of compounds that exhibit fluorescence, making it useful in imaging and diagnostic procedures.
Green Chemistry
The use of Fmoc-D-Thr(Bzl)-OH aligns with the principles of green chemistry . It supports the development of synthetic methods that reduce the use of hazardous solvents and promote environmental sustainability.
Wirkmechanismus
Target of Action
Fmoc-D-Thr(Bzl)-OH, also known as (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid or (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid, is primarily used in the field of peptide synthesis . It is a modified amino acid that serves as a building block in the formation of larger peptide chains . The primary targets of this compound are the peptide chains that it helps to construct .
Mode of Action
The compound works by integrating itself into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group of the compound provides protection for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Thr(Bzl)-OH are those involved in peptide synthesis . The compound, being a modified amino acid, plays a crucial role in the formation of peptide bonds, which are the primary structural components of proteins . The exact downstream effects would depend on the specific peptide or protein being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-D-Thr(Bzl)-OH would largely depend on the specific context of its use . In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the nature of the peptide being synthesized and the conditions under which the synthesis is carried out .
Result of Action
The result of the action of Fmoc-D-Thr(Bzl)-OH is the successful synthesis of peptide chains . These peptide chains can then go on to perform a variety of biological functions, depending on their specific amino acid sequence and the conditions under which they were synthesized .
Action Environment
The action, efficacy, and stability of Fmoc-D-Thr(Bzl)-OH can be influenced by a variety of environmental factors. These include the specific conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, factors such as the specific sequence of the peptide being synthesized can also have an impact .
Eigenschaften
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-BXKMTCNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679794 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid | |
CAS RN |
131545-63-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















